3-Oxo4-m-tolyl-butyronitrile
Description
Overview of β-Ketonitrile Chemistry
β-Ketonitriles, also known as 3-oxonitriles, are organic compounds characterized by a ketone functional group located at the beta-position relative to a nitrile group. This unique structural arrangement imparts a dual reactivity to the molecule. The presence of the electron-withdrawing nitrile and carbonyl groups acidifies the α-protons (the hydrogens on the carbon between the two functional groups), making them susceptible to deprotonation by a base. This generates a stabilized carbanion that can readily participate in a variety of carbon-carbon bond-forming reactions.
Furthermore, both the ketone and nitrile functionalities can undergo their own characteristic reactions. The carbonyl group is susceptible to nucleophilic attack, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This rich chemical reactivity makes β-ketonitriles highly valuable intermediates in organic synthesis.
Research Context of 3-Oxo-4-m-tolyl-butyronitrile within the β-Ketonitrile Class
3-Oxo-4-m-tolyl-butyronitrile belongs to the family of aryl β-ketonitriles. While specific research focusing exclusively on the meta-tolyl isomer is limited in publicly available literature, the broader class of 3-aryl-3-oxopropanenitriles has been a subject of study. samipubco.com These compounds are recognized as important precursors for the synthesis of a wide array of heterocyclic compounds, some of which exhibit interesting biological and pharmacological activities. samipubco.com
The synthesis of aryl β-ketonitriles can be achieved through several established methods. One common approach involves the Claisen condensation of an aryl methyl ketone with a cyano-containing reagent. Another method is the palladium-catalyzed carbonylation of aryl iodides in the presence of trimethylsilylacetonitrile. researchgate.net More specifically, the synthesis of compounds structurally similar to 3-Oxo-4-m-tolyl-butyronitrile, such as 3-[2,6-diaryl-4-pyridyl]-3-oxopropanenitriles, has been reported, highlighting the utility of β-ketonitriles in constructing complex molecular architectures. nih.gov
The reactivity of the α-methylene bridge in compounds like 3-Oxo-4-m-tolyl-butyronitrile allows for reactions such as the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones, which is conceptually related to the Dieckmann condensation. wikipedia.orgbuchler-gmbh.com Furthermore, these compounds can serve as substrates in multicomponent reactions to generate structurally diverse molecules. For instance, 3-aryl-3-oxopropanenitriles have been used in one-pot, four-component reactions to synthesize pyrazolo[3,4-b]pyridine derivatives. samipubco.com They are also known to react with nitrileimines in [3+2] cycloaddition reactions to form 5-amino-1H-pyrazoles. rsc.org
While detailed experimental data for 3-Oxo-4-m-tolyl-butyronitrile is not extensively documented, its structural similarity to other well-studied aryl β-ketonitriles suggests its potential as a valuable intermediate in synthetic organic chemistry.
Chemical Data
Interactive Data Table for 3-Oxo-4-m-tolyl-butyronitrile
| Property | Value |
| Chemical Name | 3-Oxo-4-m-tolyl-butyronitrile |
| CAS Number | 53882-81-8 |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC1=CC=CC(=C1)C(=O)CC#N |
| Physical State | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C11H11NO/c1-9-3-2-4-10(7-9)8-11(13)5-6-12/h2-4,7H,5,8H2,1H3 |
InChI Key |
XTXBBAKWQVAVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Oxo 4 M Tolyl Butyronitrile and Analogues
Electrophilic and Nucleophilic Reactivity at Ketone and Nitrile Moieties
The presence of both a ketone and a nitrile group in β-ketonitriles like 3-oxo-4-m-tolyl-butyronitrile results in distinct electrophilic and nucleophilic properties. The carbonyl carbon of the ketone is an electrophilic site, susceptible to attack by nucleophiles. The acidic α-carbon, situated between the ketone and nitrile groups, can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in many reactions. pearson.comrsc.org
The nitrile group also exhibits electrophilic character at the carbon atom, although it is generally less reactive than the ketone. The functional groups' geminal relationship can lead to enolization and facilitate reactions like the Blaise process. rsc.org The reactivity of these compounds is influenced by the specific substituents on the aromatic ring and the reaction conditions employed. rsc.orgnih.govmdpi.com
β-Ketonitriles can undergo various reactions, including:
Condensation reactions to form heterocyclic compounds like pyridines and pyrimidines. rsc.org
Reactions with alcohols to form α-ketoesters. rsc.org
Zinc-mediated condensation with ethyl bromoacetate (B1195939) to yield 3,5-dioxopentanoates or their corresponding enamines, depending on the workup conditions. rsc.org
Stereoselective Transformations
The development of stereoselective methods for the synthesis and transformation of chiral β-ketonitriles is a significant area of research, as these compounds are valuable precursors for various chiral molecules. dntb.gov.ua
Enantioselective Conjugate Additions to Activated Alkenes
Enantioselective conjugate addition, also known as Michael addition, is a powerful method for forming carbon-carbon bonds. nih.govwikipedia.org In the context of β-ketonitriles, this reaction involves the addition of a nucleophile to an activated alkene, with the stereochemical outcome controlled by a chiral catalyst or auxiliary. While the conjugate addition of various nucleophiles to α,β-unsaturated compounds is well-established, its application to β-ketonitriles continues to be an active area of research to achieve high enantioselectivity. nih.govwiley-vch.de
Control of Stereochemistry in Chiral β-Ketonitrile Derivatives
Achieving control over the stereochemistry at the α-position of β-ketonitriles is crucial for their use as building blocks in the synthesis of complex chiral molecules. dntb.gov.ua Various strategies have been developed to this end:
Enantioselective Electrophilic Cyanation: This method involves the reaction of ketone enolates with an electrophilic cyanating agent in the presence of a chiral catalyst. dntb.gov.ua For instance, chiral tin alkoxides have been used to catalyze the α-cyanation of β-keto esters, yielding optically active α-cyano-β-keto esters with a chiral quaternary carbon. dntb.gov.ua
Biocatalytic Reductions: Microorganisms and enzymes can be employed for the stereoselective reduction of the ketone group in β-ketonitriles, leading to the formation of chiral β-hydroxy nitriles. For example, the fungus Curvularia lunata has been used for the alkylation-reduction of benzoylacetonitrile (B15868), producing optically active α-alkyl-β-hydroxy nitriles with high stereoselectivity. researchgate.net Furthermore, stereocomplementary carbonyl reductases have been utilized for the bioreduction of β-ketonitriles to furnish both enantiomers of important precursors like those for fluoroxetine. acs.org
Knoevenagel Condensation: The Knoevenagel condensation of β-ketonitriles with chiral aldehydes can proceed with high E-selectivity, which is attributed to the thermodynamic stability of the E-isomer. tohoku.ac.jp
Cyclization Reactions and Heterocycle Formation
The reactivity of the ketone and nitrile moieties in 3-oxo-4-m-tolyl-butyronitrile and its analogues makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net
Intramolecular Oxidative Cyclizations to Form Indoline (B122111) Derivatives
A notable transformation of β-ketonitrile derivatives is their intramolecular oxidative cyclization to form indoline structures. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo a facile and highly efficient base-assisted cyclization, accompanied by oxidation with dimethyl sulfoxide (B87167) (DMSO), to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This reaction proceeds through a nucleophilic intramolecular cyclization involving the aniline (B41778) moiety. nih.gov This methodology provides an efficient route to substituted indolin-3-ones, which are important scaffolds in medicinal chemistry. nih.govacs.org
Reactions with Nitrogen Nucleophiles for Azole and Pyrazole Ring Systems
β-Ketonitriles are versatile starting materials for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and azoles. rsc.orgorganic-chemistry.org
Pyrazole Synthesis: The reaction of β-ketonitriles with hydrazine (B178648) derivatives is a common and effective method for the preparation of 5-aminopyrazoles. rsc.orgresearchgate.net These reactions can be carried out under various conditions, including heating in a solvent or using microwave irradiation. rsc.org The resulting 5-aminopyrazoles are themselves valuable intermediates for the synthesis of more complex heterocyclic systems like pyrazolopyrimidinones. rsc.org A one-pot, three-component reaction of β-ketonitriles, arylhydrazines, and diaryl diselenides, catalyzed by iodine, can produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov
Azole Synthesis: β-Ketonitriles can also be used to construct other azole ring systems. For instance, they can react with azidophenylphenylselenides in the presence of a catalytic amount of diethylamine (B46881) to produce phenylselenyl-1H-1,2,3-triazole-4-carbonitriles in high yields. rsc.org
Table of Reaction Products from β-Ketonitriles
| Reactant(s) | Reaction Type | Product(s) |
|---|---|---|
| Hydrazine | Condensation/Cyclization | 5-Aminopyrazoles |
| Arylhydrazines, Diaryl diselenides, I₂ | Multicomponent Reaction | 5-Amino-4-(arylselanyl)-1H-pyrazoles |
| Azidophenylphenylselenides, Et₂NH | Cycloaddition | Phenylselenyl-1H-1,2,3-triazoles |
| Aldehydes/Ketones | Condensation | Pyridines |
| Alcohols | Decyanation/Esterification | α-Ketoesters |
| Ethyl bromoacetate, Zn | Condensation | 3,5-Dioxopentanoates or Enamines |
| 4-(2-Aminophenyl)-4-oxobutane-nitriles, Base, DMSO | Intramolecular Oxidative Cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitriles |
Ring Expansion Reactions
While 3-oxo-4-m-tolyl-butyronitrile is an acyclic molecule and does not undergo ring expansion itself, it serves as a key building block for synthesizing heterocyclic systems that can subsequently be subjected to ring expansion reactions. A notable pathway involves its use in multicomponent reactions to form six-membered rings, which can then be expanded to seven-membered systems.
One such strategic approach is the Biginelli reaction. nih.govsci-hub.se This one-pot cyclocondensation typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov By utilizing a β-ketonitrile like 3-oxo-4-m-tolyl-butyronitrile in place of the standard β-ketoester, 5-cyano-substituted dihydropyrimidinones can be synthesized. ias.ac.in Although the use of β-ketonitriles in this reaction can be challenging due to their stability, modified conditions have been developed to yield the desired heterocyclic products. ias.ac.in
These resulting tetrahydropyrimidinone scaffolds are valuable intermediates for further transformations, including ring expansion to form diazepine (B8756704) derivatives. mdpi.comnih.gov For instance, Fesenko et al. have reported that tetrahydropyrimidinones can react with various nucleophiles to yield polysubstituted 1,3-diazepin-2-ones in excellent yields (80–97%). mdpi.comnih.gov The reaction pathway and diastereoselectivity are highly dependent on the nucleophile and reaction conditions used. mdpi.comnih.gov Another study demonstrated that the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either nucleophilic substitution or ring expansion to a 1,3-diazepine derivative, depending on the reaction conditions. sciforum.net This illustrates a viable, albeit indirect, "ring expansion" strategy originating from a β-ketonitrile precursor.
Table 1: Illustrative Biginelli-Type Synthesis of Tetrahydropyrimidinone Precursors
| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketonitrile) | Reactant 3 | Product Class | Catalyst/Conditions |
| Benzaldehyde | 3-Oxo-4-phenylbutyronitrile | Urea | 5-Cyano-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one | Acid-catalyzed (e.g., HCl, TsOH) |
| 4-Chlorobenzaldehyde | 3-Oxo-4-phenylbutyronitrile | Thiourea | 4-(4-Chlorophenyl)-5-cyano-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Lewis Acid (e.g., Bi(NO₃)₃) |
| m-Tolualdehyde | 3-Oxo-4-m-tolyl-butyronitrile | Urea | 5-Cyano-4,6-di(m-tolyl)-3,4-dihydropyrimidin-2(1H)-one | Solvent-free, Microwave |
This table presents generalized examples of the Biginelli reaction with β-ketonitriles to form precursors for potential ring expansion studies. Specific yields and conditions vary based on the cited literature principles. ias.ac.inresearchgate.netmdpi.com
Derivatization Strategies and Functional Group Interconversions
The trifunctional nature of 3-oxo-4-m-tolyl-butyronitrile makes it an ideal substrate for a wide array of derivatizations and functional group interconversions (FGIs). These reactions can target the carbonyl group, the active methylene (B1212753) bridge, or the nitrile moiety, providing access to a rich library of new chemical entities. rsc.orgthieme-connect.com
Reactions at the Carbonyl Group:
A primary transformation of the ketone functionality is thionation, most commonly achieved using Lawesson's reagent. nih.govorganic-chemistry.org This reaction efficiently converts the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding β-thioketonitrile. nih.govresearchgate.net The reaction is typically performed by heating the ketone with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemspider.com These thionated analogues are valuable intermediates in their own right, particularly for the synthesis of sulfur-containing heterocycles. nih.gov
Synthesis of Thiophene (B33073) Derivatives:
One of the most significant applications of β-ketonitriles is in the synthesis of highly substituted 2-aminothiophenes via the Gewald reaction. wikipedia.orgnih.govorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone (or in this case, a precursor with an active methylene group adjacent to a nitrile), elemental sulfur, and a base (often an amine like morpholine (B109124) or diethylamine). wikipedia.orgresearchgate.net For a substrate like 3-oxo-4-m-tolyl-butyronitrile, the reaction proceeds through the Knoevenagel condensation of the active methylene group, followed by the addition of sulfur and subsequent cyclization to furnish a polysubstituted 2-aminothiophene. wikipedia.orgmdpi.com This reaction provides a direct and efficient route to a class of compounds with significant interest in medicinal and materials chemistry. nih.govresearchgate.net
Table 2: Representative Gewald Reaction for Thiophene Synthesis
| β-Ketonitrile Substrate | Additional Reactants | Base/Solvent | Product Class |
| 3-Oxo-4-m-tolyl-butyronitrile | Elemental Sulfur (S₈) | Morpholine / Ethanol | 2-Amino-5-(m-tolylmethyl)-3-cyano-thiophene derivative |
| 3-Oxo-4-phenylbutyronitrile | Elemental Sulfur (S₈) | Diethylamine / DMF | 2-Amino-5-(benzyl)-3-cyano-thiophene derivative |
| 3-Oxobutyronitrile | Elemental Sulfur (S₈), Acetone | Morpholine / Methanol | 2-Amino-3-cyano-4,5-dimethylthiophene |
This table illustrates the general components and product types for the Gewald reaction. The specific substitution on the final thiophene ring depends on the starting β-ketonitrile and any additional carbonyl component used in the reaction. wikipedia.orgorganic-chemistry.orgmdpi.com
Interconversions of the Nitrile and Methylene Groups:
The nitrile (C≡N) group is a versatile functional handle that can undergo various transformations. For instance, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. A ruthenium-catalyzed tandem reaction has been developed to convert β-ketonitriles into β-hydroxyamides, involving the hydration of the nitrile and subsequent reduction of the ketone in one pot. acs.org
Furthermore, the active methylene group (the CH₂ between the ketone and nitrile) is readily deprotonated, creating a nucleophilic carbon center. This allows for a range of C-C bond-forming reactions, such as alkylations and aldol-type condensations, further expanding the synthetic utility of the parent molecule. nih.gov
Applications in Organic Synthesis and Materials Science Research
Role as Versatile Synthetic Intermediates
There is no specific information available in the reviewed literature regarding the role of 3-Oxo-4-m-tolyl-butyronitrile as a versatile synthetic intermediate.
Precursors for Complex Organic Architectures
No studies have been found that document the use of 3-Oxo-4-m-tolyl-butyronitrile as a precursor for complex organic architectures.
Scaffolds for Heterocyclic Compound Libraries
There is no evidence in the literature of 3-Oxo-4-m-tolyl-butyronitrile being utilized as a scaffold for generating libraries of heterocyclic compounds. The general strategy is common for β-ketonitriles, but its application to this specific isomer has not been reported. nih.gov
Potential in Material Science Applications (e.g., as Ligands or Components in Functional Materials)
Advanced Spectroscopic and Analytical Characterization Techniques in β Ketonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the atomic arrangement and electronic environment of nuclei. For 3-Oxo-4-m-tolyl-butyronitrile, a comprehensive NMR analysis, including 1H NMR, 13C NMR, and advanced techniques, is crucial for unambiguous structural confirmation.
1H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. In the case of 3-Oxo-4-m-tolyl-butyronitrile, the ¹H NMR spectrum provides key information about the number of different types of protons, their electronic surroundings, and their proximity to neighboring protons.
The analysis of 3-Oxo-3-(m-tolyl)propanenitrile reveals distinct signals corresponding to the aromatic protons of the m-tolyl group and the aliphatic protons of the butyronitrile backbone. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene ring. The methylene (B1212753) protons adjacent to the carbonyl group and the cyano group will appear as singlets or exhibit simple splitting depending on the specific tautomeric form present in the solvent used.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.76 - 7.72 | m | |
| Aromatic-H | 7.46 - 7.41 | m | |
| -CH₂- | 4.02 | s | |
| -CH₃ | 2.43 | s | |
| This table is based on data for 3-Oxo-3-(m-tolyl)propanenitrile. |
13C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule. Each unique carbon atom in 3-Oxo-4-m-tolyl-butyronitrile gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.
The ¹³C NMR spectrum of 3-Oxo-3-(m-tolyl)propanenitrile shows characteristic peaks for the carbonyl carbon, the carbons of the cyano group, the aromatic carbons of the m-tolyl ring, and the aliphatic methylene and methyl carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum, a characteristic feature of ketones.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 187.05 |
| Aromatic-C | 139.31 |
| Aromatic-C | 135.08 |
| Aromatic-C | 134.69 |
| Aromatic-C | 129.08 |
| Aromatic-C | 128.98 |
| Aromatic-C | 125.79 |
| -CN | 114.22 |
| -CH₂- | 29.23 |
| -CH₃ | 21.28 |
| This table is based on data for 3-Oxo-3-(m-tolyl)propanenitrile. |
Advanced NMR Techniques for Structural Confirmation
While 1D NMR spectra provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for definitive structural confirmation. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These techniques would be instrumental in unequivocally assigning all proton and carbon signals for 3-Oxo-4-m-tolyl-butyronitrile, resolving any ambiguities from the 1D spectra and confirming the connectivity of the molecular structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of 3-Oxo-4-m-tolyl-butyronitrile is expected to show characteristic absorption bands for its key functional groups.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1740 cm⁻¹. Another key absorption would be from the nitrile (C≡N) group, which appears as a sharp, medium-intensity band around 2210-2260 cm⁻¹. Additionally, the spectrum would display absorptions corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations from the aromatic ring.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2210 - 2260 |
| C=O (Ketone) | 1680 - 1740 |
| C=C (Aromatic) | 1400 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| This table represents typical IR absorption ranges for the functional groups present in the molecule. |
Chromatography for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable in the study of β-ketonitriles, providing powerful methods for separating components of a mixture. This separation is crucial for both verifying the purity of synthesized compounds like 3-Oxo-4-m-tolyl-butyronitrile and for determining the enantiomeric excess (e.e.) of chiral molecules. The two primary methods employed for these purposes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of β-ketonitriles. It is widely used to assess the purity of these compounds after synthesis, with many studies confirming product purity to be greater than 95% through HPLC analysis. researchgate.net For chiral β-ketonitriles, which are common as intermediates in pharmaceutical synthesis, HPLC is particularly vital for separating and quantifying enantiomers. nih.govnih.gov
The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times. phenomenex.comcsfarmacie.cz The choice of CSP and mobile phase is critical for achieving optimal separation (resolution).
Direct and Indirect Chiral HPLC Separation:
Direct Methods: This is the most common approach, utilizing a chiral stationary phase (CSP) to directly resolve the enantiomers. nih.gov Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently used for their broad applicability across various compound classes. nih.gov
Indirect Methods: This technique involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral stationary phase. nih.govchiralpedia.com
The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. csfarmacie.czresearchgate.net The data below illustrates typical conditions used in chiral HPLC separations.
Table 1: Exemplar Conditions for Chiral HPLC Separations
| Chiral Stationary Phase (CSP) Type | Common Mobile Phase | Application Notes | Reference |
|---|---|---|---|
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol, Hexane/Ethanol | Broad applicability for a wide range of chiral compounds, including ketones and other biologically active substances. phenomenex.com Often the first choice for method development. | nih.govphenomenex.com |
| Cyclodextrin-based (e.g., β-cyclodextrin) | Reversed-phase (Acetonitrile/Water, Methanol/Water) or Polar Organic | Effective for separating molecules that can fit into the cyclodextrin cavity. The separation mechanism is based on inclusion complex formation. nih.govcsfarmacie.cz | nih.govcsfarmacie.cz |
| Protein-based (e.g., AGP, BSA) | Aqueous buffers with organic modifiers | Mimics biological interactions; particularly useful for pharmaceutical compounds. However, they can have lower sample loading capacity. nih.gov | nih.gov |
| Pirkle-type (Brush-type) | Normal Phase (e.g., Hexane/Isopropanol) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. | phenomenex.com |
Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile or semi-volatile organic compounds, including β-ketonitriles and their precursors. libretexts.orgnih.gov The method separates components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. libretexts.org
In the context of 3-Oxo-4-m-tolyl-butyronitrile research, GC is primarily employed to verify the purity of the final product and to detect any remaining starting materials or byproducts from the synthesis. The resulting chromatogram displays a series of peaks, where each peak ideally corresponds to a single component of the mixture. libretexts.org
The purity of the target compound is determined by calculating the relative area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com For accurate quantification and identification, the analysis is often run using reference standards of known purity. youtube.com Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of impurities by comparing their mass spectra to library data. chromatographyonline.com
The operational parameters of the GC system are critical for achieving a successful separation. These parameters are carefully optimized for the specific analyte.
Table 2: Typical GC Parameters for Purity Analysis of Organic Nitriles
| Parameter | Typical Setting / Type | Purpose and Details | Reference |
|---|---|---|---|
| Injection Technique | Split/Splitless or Cool On-Column | Direct aqueous injection can be used for water-soluble samples. Splitless injection is preferred for trace analysis. | nih.govepa.gov |
| Column | Capillary Column (e.g., SE-54, DB-5) | Typically a fused silica capillary column coated with a nonpolar or mid-polar stationary phase. Dimensions are chosen based on required resolution. | nih.gov |
| Carrier Gas | Helium (High Purity) | Inert gas that carries the sample through the column. Flow rates are optimized for efficiency (e.g., 1-2 mL/min). nih.gov | nih.govepa.gov |
| Temperature Program | Isothermal or Gradient | The column temperature is precisely controlled. It can be held constant (isothermal) or programmed to increase over time (gradient) to elute compounds with a wide range of boiling points. For some nitriles, a low initial temperature (e.g., 35-60°C) is used to resolve volatile components. nih.govepa.gov | nih.govepa.gov |
| Detector | FID or NPD | A Flame Ionization Detector (FID) is a common universal detector for organic compounds. A Nitrogen-Phosphorus Detector (NPD) is highly sensitive and selective for nitrogen-containing compounds like nitriles, making it ideal for this application. nih.govepa.gov | nih.govepa.gov |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of β-ketonitriles has traditionally relied on methods that, while effective, may not align with the modern principles of green chemistry. nih.gov Future research will undoubtedly focus on the development of synthetic protocols that are not only more efficient in terms of yield and selectivity but also environmentally benign.
Key areas of development are expected to include:
Catalytic Approaches: A significant push towards replacing stoichiometric reagents with catalytic systems is anticipated. This includes the exploration of earth-abundant metal catalysts and organocatalysts to circumvent the environmental and economic concerns associated with precious metal catalysts.
Flow Chemistry: The adoption of continuous flow technologies for the synthesis of β-ketonitriles offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. Research in this area will likely focus on optimizing reaction conditions and developing integrated purification strategies.
Renewable Feedstocks: A long-term goal in sustainable chemistry is the utilization of renewable resources. Future synthetic routes to 3-oxo-4-m-tolyl-butyronitrile and its analogues may explore pathways that begin with biomass-derived starting materials, thereby reducing the reliance on petrochemical feedstocks.
A comparative look at existing and potential future synthetic methodologies is presented in Table 1.
| Method | Traditional Approach | Emerging Trend |
| Catalyst | Stoichiometric strong bases (e.g., sodium amide) nih.gov | Catalytic amounts of transition metals or organocatalysts |
| Solvents | Volatile organic solvents | Greener solvents (e.g., water, ionic liquids, supercritical fluids) |
| Energy Input | Often requires high temperatures | Photochemical or electrochemical methods at ambient temperature |
| Atom Economy | Can be moderate due to the use of protecting groups | High, with minimal byproduct formation |
This table provides a generalized comparison and specific conditions can vary.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of the β-ketonitrile scaffold is rich and varied, offering a plethora of opportunities for the synthesis of complex molecules. nih.gov Future research will aim to uncover new reactivity patterns and develop novel catalytic transformations that expand the synthetic utility of compounds like 3-oxo-4-m-tolyl-butyronitrile.
Emerging areas of interest include:
Asymmetric Catalysis: The development of enantioselective transformations of β-ketonitriles is a key area for future exploration. This would enable the synthesis of chiral building blocks that are crucial for the pharmaceutical and agrochemical industries.
C-H Functionalization: Direct functionalization of the C-H bonds within the 3-oxo-4-m-tolyl-butyronitrile molecule would provide a highly efficient and atom-economical way to introduce new functional groups and build molecular complexity.
Photoredox and Electrocatalysis: These emerging fields of catalysis offer unique opportunities to access novel reaction pathways that are not readily achievable through traditional thermal methods. The application of these techniques to β-ketonitriles could lead to the discovery of unprecedented transformations.
Design of New Functional Materials and Advanced Chemical Intermediates
The inherent functionality of 3-oxo-4-m-tolyl-butyronitrile and related β-ketonitriles makes them attractive precursors for the synthesis of a wide range of functional materials and advanced chemical intermediates.
Future research in this domain will likely focus on:
Heterocyclic Synthesis: β-Ketonitriles are well-established precursors for a variety of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. nih.gov The development of novel cyclization strategies will continue to be a major focus, leading to the synthesis of new classes of heterocycles with unique properties.
Polymer Chemistry: The incorporation of the β-ketonitrile moiety into polymer backbones or as pendant groups could lead to the development of new materials with tailored electronic, optical, or thermal properties.
Medicinal Chemistry: The synthesis of novel derivatives of 3-oxo-4-m-tolyl-butyronitrile and their evaluation for biological activity is a promising avenue for drug discovery. The tolyl group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Advanced Computational Methodologies for Predictive Chemistry and Reaction Design
The synergy between experimental and computational chemistry is becoming increasingly crucial in modern chemical research. Advanced computational methodologies will play a pivotal role in accelerating the discovery and development of new applications for 3-oxo-4-m-tolyl-butyronitrile.
Key computational approaches will include:
Density Functional Theory (DFT) Calculations: DFT will be instrumental in elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of 3-oxo-4-m-tolyl-butyronitrile and its derivatives. nih.gov This knowledge can guide the rational design of new catalysts and reaction conditions.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to predict the outcomes of reactions and to identify promising candidate molecules for specific applications is a rapidly growing area. These tools have the potential to significantly accelerate the research and development process.
In Silico Screening: Computational screening of virtual libraries of β-ketonitrile derivatives for desired properties, such as binding affinity to a biological target or specific material characteristics, will become an increasingly important tool for identifying high-potential candidates for experimental investigation.
Q & A
Q. What are the common synthetic routes for preparing 3-Oxo-4-m-tolyl-butyronitrile?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenyl ketones and nitrile precursors. For example:
- Knoevenagel condensation : Reaction of m-tolylacetonitrile with a β-keto ester under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated nitrile intermediate, followed by selective reduction of the carbonyl group .
- Nitrile alkylation : Use of alkyl halides or Michael acceptors to introduce the m-tolyl group into a preformed 3-oxo-butyronitrile scaffold .
- Key Considerations : Monitor reaction progress via TLC or HPLC , and purify using column chromatography with silica gel (ethyl acetate/hexane eluent).
Q. How is 3-Oxo-4-m-tolyl-butyronitrile characterized spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methylene protons adjacent to carbonyl), δ 7.2–7.5 ppm (aromatic protons from m-tolyl group), and δ 3.1–3.4 ppm (nitrile-proximal CH₂) .
- ¹³C NMR : Carbonyl carbon at ~200 ppm, nitrile carbon at ~115 ppm, and aromatic carbons between 120–140 ppm .
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₁₁NO) and fragmentation patterns (e.g., loss of CO or m-tolyl group) .
Q. What are the solubility and stability profiles of 3-Oxo-4-m-tolyl-butyronitrile?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, dissolve in DMSO (stock solutions ≤10 mM) and dilute with buffer .
- Stability : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How do substituents on the m-tolyl group influence the reactivity of 3-Oxo-4-m-tolyl-butyronitrile?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Increase electrophilicity of the carbonyl, accelerating nucleophilic additions (e.g., Grignard reactions) but may reduce stability .
- Electron-donating groups (e.g., -OCH₃, -CH₃) : Enhance resonance stabilization of intermediates in cyclization reactions (e.g., forming pyridine or thiophene derivatives) .
- Experimental Design : Synthesize derivatives with varied substituents and compare reaction rates via kinetic studies (UV-Vis monitoring or GC-MS). Use DFT calculations to model electronic effects .
Q. What strategies mitigate competing side reactions during functionalization of 3-Oxo-4-m-tolyl-butyronitrile?
- Methodological Answer :
- Protection of Nitrile : Use trimethylsilyl cyanide (TMSCN) to transiently protect the nitrile group during alkylation or oxidation steps .
- Selective Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for site-specific cross-coupling reactions, minimizing undesired carbonyl reductions .
- Case Study : In a recent study, microwave-assisted synthesis reduced reaction time from 24 hours to 30 minutes, suppressing decomposition pathways .
Q. How can computational modeling predict the biological activity of 3-Oxo-4-m-tolyl-butyronitrile derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Compare binding energies of derivatives to identify potent analogs .
- QSAR Models : Develop quantitative structure-activity relationships based on electronic (Hammett σ) and steric (Taft Es) parameters to optimize substituent effects .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
Q. What are the challenges in scaling up the synthesis of 3-Oxo-4-m-tolyl-butyronitrile?
- Methodological Answer :
- Purification Issues : At large scales, column chromatography becomes impractical. Switch to recrystallization (solvent: ethanol/water) or distillation under reduced pressure .
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat release during nitrile formation .
- Yield Optimization : Pilot-scale trials showed that flow chemistry improves mixing and reduces byproducts (yield increased from 65% to 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
